4,7-Dimethoxy-1,10-Phenanthrolin

Übersicht

Beschreibung

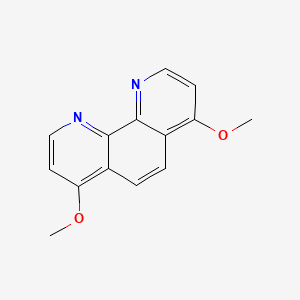

4,7-Dimethoxy-1,10-phenanthroline is an organic compound with the molecular formula C14H12N2O2. It is a derivative of 1,10-phenanthroline, where the hydrogen atoms at positions 4 and 7 are replaced by methoxy groups. This compound is known for its role as an efficient ligand in organic synthesis, particularly in the N-arylation of imidazoles with aryl iodides and bromides in the presence of copper catalysts .

Wissenschaftliche Forschungsanwendungen

4,7-Dimethoxy-1,10-phenanthroline has a wide range of applications in scientific research:

Chemistry: Used as a ligand in various catalytic reactions, including N-arylation and amidation.

Biology: Investigated for its potential role in biological systems, particularly in the study of metal ion interactions.

Medicine: Explored for its potential therapeutic applications, including as a component in drug development.

Industry: Utilized in the synthesis of complex organic molecules and materials.

Biochemische Analyse

Biochemical Properties

4,7-Dimethoxy-1,10-phenanthroline plays a crucial role in biochemical reactions, primarily as a ligand that facilitates the formation of complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through coordination bonds, enhancing the catalytic efficiency of various biochemical reactions. For instance, it is known to interact with copper ions, forming stable complexes that are essential for catalytic processes . These interactions are pivotal in the N-arylation of imidazoles, where 4,7-Dimethoxy-1,10-phenanthroline acts as a ligand to stabilize the copper catalyst and improve the reaction yield .

Cellular Effects

The effects of 4,7-Dimethoxy-1,10-phenanthroline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4,7-Dimethoxy-1,10-phenanthroline can affect the expression of genes involved in metal ion homeostasis and oxidative stress response . Additionally, its interaction with metal ions can lead to the generation of reactive oxygen species (ROS), which in turn can influence cellular metabolism and signaling pathways.

Molecular Mechanism

At the molecular level, 4,7-Dimethoxy-1,10-phenanthroline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms coordination complexes with metal ions, which can either inhibit or activate specific enzymes depending on the nature of the metal ion and the enzyme involved . For example, its complex with copper ions can inhibit certain metalloenzymes by competing with the natural metal cofactors, thereby altering the enzyme’s activity and downstream biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,7-Dimethoxy-1,10-phenanthroline change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to 4,7-Dimethoxy-1,10-phenanthroline can lead to changes in cellular metabolism and gene expression, potentially due to the accumulation of metal ion complexes and the resultant oxidative stress . In vivo studies are needed to further elucidate these temporal effects.

Dosage Effects in Animal Models

The effects of 4,7-Dimethoxy-1,10-phenanthroline vary with different dosages in animal models. At low doses, it can enhance the catalytic efficiency of metal-dependent enzymes and improve metabolic processes. At high doses, it may exhibit toxic effects due to the excessive generation of reactive oxygen species and disruption of metal ion homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

4,7-Dimethoxy-1,10-phenanthroline is involved in several metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors involved in metal ion transport and homeostasis, influencing metabolic flux and metabolite levels . Its role as a ligand in metal-catalyzed reactions also implicates it in pathways related to oxidative stress response and detoxification processes.

Transport and Distribution

Within cells and tissues, 4,7-Dimethoxy-1,10-phenanthroline is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The compound’s ability to form stable complexes with metal ions also influences its distribution and accumulation within cells.

Subcellular Localization

The subcellular localization of 4,7-Dimethoxy-1,10-phenanthroline is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with metal ions can lead to its accumulation in organelles involved in metal ion storage and detoxification, such as the mitochondria and lysosomes . This localization is essential for its role in modulating cellular metabolism and signaling pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methoxy-substituted reagents under specific conditions. One common method includes the use of methanol and a suitable catalyst to introduce the methoxy groups at the desired positions on the phenanthroline ring .

Industrial Production Methods

Industrial production of 4,7-Dimethoxy-1,10-phenanthroline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Dimethoxy-1,10-phenanthroline undergoes various chemical reactions, including:

N-Arylation: This compound is used as a ligand in copper-catalyzed N-arylation reactions with imidazoles and aryl halides.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Copper Catalysts: Used in N-arylation reactions to facilitate the formation of C-N bonds.

Aryl Iodides and Bromides: Commonly used as substrates in N-arylation reactions.

Methanol: Used as a solvent in various reactions involving this compound.

Major Products Formed

The major products formed from reactions involving 4,7-Dimethoxy-1,10-phenanthroline include N-arylated imidazoles and other substituted heterocycles, depending on the specific reaction conditions and substrates used .

Wirkmechanismus

The mechanism of action of 4,7-Dimethoxy-1,10-phenanthroline primarily involves its role as a ligand in catalytic reactions. It coordinates with metal ions, such as copper, to form stable complexes that facilitate various chemical transformations. The methoxy groups at positions 4 and 7 enhance its binding affinity and stability, making it an effective ligand in these reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,10-Phenanthroline: The parent compound without methoxy substitutions.

4,7-Dichloro-1,10-phenanthroline: A derivative with chlorine atoms at positions 4 and 7.

5,6-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at positions 5 and 6.

Uniqueness

4,7-Dimethoxy-1,10-phenanthroline is unique due to the presence of methoxy groups, which enhance its solubility and binding properties compared to other derivatives. This makes it particularly effective as a ligand in catalytic reactions, providing higher yields and selectivity .

Biologische Aktivität

4,7-Dimethoxy-1,10-phenanthroline is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the field of cancer research. This compound serves as a ligand in various metal complexes, which have shown promising results in anticancer studies. The biological activity of 4,7-dimethoxy-1,10-phenanthroline is primarily attributed to its ability to form stable complexes with metal ions, enhancing their therapeutic efficacy.

Anticancer Properties

Research has demonstrated that 4,7-dimethoxy-1,10-phenanthroline exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies involving platinum(IV) prodrugs incorporating this ligand have shown enhanced activity compared to traditional cisplatin treatments. For instance, one study reported that a specific platinum(IV) complex with 4,7-dimethoxy-1,10-phenanthroline displayed a GI50 value of 4 nM against the DU145 prostate cancer cell line and was 1000-fold more active than cisplatin against the HT29 colon cancer cell line .

Table 1: Cytotoxicity of Platinum(IV) Complexes Incorporating 4,7-Dimethoxy-1,10-phenanthroline

| Complex ID | Cell Line | GI50 (nM) | Comparison to Cisplatin |

|---|---|---|---|

| Complex 2 | DU145 | 4 | 1000-fold more active |

| Complex 3 | MCF-7 | Varies | Enhanced selectivity |

| Complex 4 | HT29 | Varies | Enhanced activity |

The mechanisms underlying the anticancer activity of metal complexes containing 4,7-dimethoxy-1,10-phenanthroline are multifaceted. These complexes can induce apoptosis in cancer cells through various pathways:

- Cellular Uptake : Enhanced lipophilicity and selectivity towards cancer cells contribute to increased cellular uptake of these complexes .

- Receptor Targeting : The presence of biotin moieties in some complexes allows for targeted delivery to cells expressing high levels of biotin receptors, such as MCF-7 breast cancer cells .

- Oxidative Stress Induction : Some studies suggest that these complexes may generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells .

Case Studies

A recent study investigated the effectiveness of oxidovanadium(IV) complexes that incorporate 4,7-dimethoxy-1,10-phenanthroline against several cancer cell lines including A2780 (human ovarian adenocarcinoma) and HCT116 (human colorectal carcinoma). The results indicated a high cytotoxic effect against these cell lines while sparing normal human dermal fibroblasts .

Table 2: Cytotoxicity of Oxidovanadium(IV) Complexes

| Complex Type | Cell Line | IC50 (µM) |

|---|---|---|

| Oxidovanadium(IV) + Ligand | A2780 | 2.1 ± 0.03 |

| Oxidovanadium(IV) + Ligand | HCT116 | 3.7 ± 0.01 |

| Control (Doxorubicin) | HCT116 | 0.5 ± 0.10 |

Synthesis and Structural Insights

The synthesis of metal complexes with 4,7-dimethoxy-1,10-phenanthroline involves coordination with various metal ions such as zinc(II) and vanadium(IV). These complexes often exhibit unique structural characteristics that contribute to their biological activities. For instance, π–π stacking interactions between adjacent phenanthroline rings can influence the stability and reactivity of these complexes .

Eigenschaften

IUPAC Name |

4,7-dimethoxy-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-5-7-15-13-9(11)3-4-10-12(18-2)6-8-16-14(10)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGVCQYKXIQWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC3=C(C=CN=C3C2=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440237 | |

| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92149-07-0 | |

| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary role of 4,7-Dimethoxy-1,10-phenanthroline in chemical reactions?

A1: 4,7-Dimethoxy-1,10-phenanthroline primarily acts as a chelating ligand for transition metal catalysts. [, , , , , , , , ] This means it binds to the metal center, influencing its reactivity and selectivity in various chemical transformations.

Q2: Which metal catalysts are commonly used with 4,7-Dimethoxy-1,10-phenanthroline?

A2: Research shows its effectiveness with copper catalysts in particular, facilitating reactions like N-arylation of imidazoles, benzimidazoles, and even challenging substrates like 2-pyridinone with iodo-oxazoles. [, , , , ] It's also been studied with zinc complexes. []

Q3: Can you elaborate on the use of 4,7-Dimethoxy-1,10-phenanthroline in Copper-catalyzed N-arylation reactions?

A3: It's been shown to be a highly effective ligand in these reactions, enabling the coupling of various aryl halides (iodides and bromides) with a range of N-heterocycles. [, , ] Importantly, it broadens the scope to include hindered and functionalized substrates, leading to good to excellent yields. [, , ]

Q4: Are there any specific advantages of using 4,7-Dimethoxy-1,10-phenanthroline over other ligands in these reactions?

A4: Yes, studies have directly compared its performance to other ligands in copper-catalyzed N-arylations, demonstrating its superior efficiency in some cases. [] Additionally, it allows reactions to proceed under relatively mild conditions. [, , ]

Q5: Beyond N-arylation, are there other applications of 4,7-Dimethoxy-1,10-phenanthroline in organic synthesis?

A5: Yes, it's proven useful in synthesizing ynpyrroles, which are then used to prepare pyrrolo[2,1-c][1,4]oxazin-1-ones. [] This methodology has even been applied in a formal total synthesis of the natural product peramine. []

Q6: What is the molecular formula and weight of 4,7-Dimethoxy-1,10-phenanthroline?

A6: The molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. []

Q7: What are the solubility characteristics of 4,7-Dimethoxy-1,10-phenanthroline?

A7: It is soluble in various organic solvents including methanol, N-methylpyrrolidinone, dimethylsulfoxide, acetone, aqueous 1,4-dioxane, dichloromethane, chloroform, and hot toluene. []

Q8: Are there any known stability issues or precautions regarding the handling of 4,7-Dimethoxy-1,10-phenanthroline?

A8: While generally considered thermally stable and resistant to oxidation, it readily absorbs water. [] As with many laboratory chemicals, contact with skin, eyes, or inhalation can cause irritation, and it's harmful if swallowed. Proper protective gear is recommended during handling. []

Q9: Has 4,7-Dimethoxy-1,10-phenanthroline been used in the development of platinum-based anticancer agents?

A9: Yes, researchers have incorporated 4,7-Dimethoxy-1,10-phenanthroline into platinum(IV) prodrugs designed to target cancer cells. [] These complexes exhibited potent in vitro cytotoxicity against various cancer cell lines. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.